3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS No.: 922000-11-1
Cat. No.: VC7079871
Molecular Formula: C20H22N2O4
Molecular Weight: 354.406
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922000-11-1 |
|---|---|
| Molecular Formula | C20H22N2O4 |
| Molecular Weight | 354.406 |
| IUPAC Name | 3,4-diethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
| Standard InChI | InChI=1S/C20H22N2O4/c1-3-25-17-9-5-14(12-18(17)26-4-2)20(24)21-15-7-8-16-13(11-15)6-10-19(23)22-16/h5,7-9,11-12H,3-4,6,10H2,1-2H3,(H,21,24)(H,22,23) |
| Standard InChI Key | CGRHDSBPKRCECV-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OCC |
Introduction
Overview of the Compound
3,4-Diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that incorporates a benzamide backbone functionalized with diethoxy groups and a tetrahydroquinoline moiety. This structure suggests potential applications in medicinal chemistry due to the bioactivity commonly associated with quinoline derivatives.
Structural Features
The compound consists of:
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Benzamide Core: A benzene ring attached to an amide functional group.
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Diethoxy Substituents: Ethoxy groups (-OCH₂CH₃) at the 3rd and 4th positions of the benzene ring.
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Tetrahydroquinoline Moiety: A partially saturated quinoline ring system with a ketone group at the 2nd position.
These features contribute to its physicochemical properties, such as hydrophobicity and hydrogen-bonding potential, which are critical for its biological activity.
Synthesis Pathways
The synthesis of similar quinoline derivatives typically involves:
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Cyclization Reactions: Formation of the tetrahydroquinoline ring through intramolecular cyclization.
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Functionalization: Introduction of ethoxy groups via nucleophilic substitution or alkylation.
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Amide Bond Formation: Coupling reactions between an amine and a carboxylic acid derivative to form the benzamide linkage.
For example, tetrahydroquinolines can be synthesized by nucleophilic addition to 2,3-dihydroquinolin-4-ones, followed by dehydration under controlled conditions .
Biological Significance
Compounds containing tetrahydroquinoline scaffolds exhibit diverse pharmacological activities:
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Anticancer Properties: Quinoline derivatives have shown cytotoxic effects against various cancer cell lines by inhibiting key enzymes or pathways .
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Antimicrobial Activity: The structural similarity to other bioactive quinolines suggests potential antimicrobial properties .
Research Findings
Recent studies on related compounds have demonstrated:
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Synthesis Efficiency: High yields (e.g., 72–77%) for similar tetrahydroquinolines using Grignard reagents .
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Biological Activity: Low micromolar inhibition concentrations against cancer cell lines .
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Spectroscopic Characterization: Techniques like NMR and IR confirm structural integrity.
Data Table: Comparison with Related Compounds
Potential Applications
Given its structural features and similarity to bioactive compounds:
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Drug Development: As a lead compound for anticancer or antimicrobial agents.
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Material Science: Functionalized quinolines are explored for optical and electronic applications.
Future Research Directions
To fully understand its potential:
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Conduct in vitro and in vivo biological evaluations.
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Optimize synthesis for scalability.
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Explore modifications to enhance activity and selectivity.
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